Petunidin 3-monoglucoside
Overview
Description
Petunidin 3-O-glucoside is an anthocyanin, a type of flavonoid pigment found in various fruits, vegetables, and flowers. It is responsible for the red, purple, and blue colors in many plant tissues. This compound is particularly abundant in berries and grapes. Petunidin 3-O-glucoside has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Petunidin 3-glucoside, also known as Petunidin-3-O-glucoside chloride or Petunidin 3-monoglucoside, is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources . It has been found to have a significant antioxidant activity . The compound’s primary targets are the cellular structures that are affected by oxidative stress .
Mode of Action
Petunidin 3-glucoside interacts with its targets by neutralizing free radicals and reactive oxygen species . This interaction results in a reduction of oxidative stress within the cell . It has been confirmed to be a competitive inhibitor, with Ki values indicating its binding affinity .
Biochemical Pathways
The potential bioactivity of Petunidin 3-glucoside depends on its absorption, metabolism, and excretion in the human body . It is involved in the PI3K signaling and NIN/NF-kB signaling pathways . These pathways play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical for the development and progression of diseases .
Pharmacokinetics
The pharmacokinetics of Petunidin 3-glucoside involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that urinary excretion of Petunidin 3-glucoside was 0.32% and 0.18% of the administered dose after red grape juice and red wine ingestion, respectively . This indicates that the compound has a relatively low bioavailability .
Result of Action
The molecular and cellular effects of Petunidin 3-glucoside’s action include antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties . These effects are closely related to its antioxidant potential, including neutralizing free radicals, both reactive oxygen and nitrogen species, as well as its ability to chelate metals .
Action Environment
The action, efficacy, and stability of Petunidin 3-glucoside can be influenced by various environmental factors. For instance, it has been found that the presence of a glucose molecule within the structures formed by anthocyanidin reduces their ability to bind to proteins . Additionally, it has been observed that Petunidin 3-glucoside is stable under acidic conditions .
Biochemical Analysis
Biochemical Properties
Petunidin 3-glucoside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources, including fruits, seeds, and beverages . The role of Petunidin 3-glucoside in human nutrition gained importance owing to its health-promoting effects on many chronic diseases .
Cellular Effects
Petunidin 3-glucoside has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that Petunidin 3-glucoside can increase glucose uptake in HepG2 cells .
Molecular Mechanism
The molecular mechanism of action of Petunidin 3-glucoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Petunidin 3-glucoside is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Petunidin 3-O-glucoside can be synthesized through the glycosylation of petunidin. The process involves the attachment of a glucose molecule to the petunidin aglycone. This reaction typically requires the presence of glycosyltransferase enzymes, which facilitate the transfer of glucose from a donor molecule to the hydroxyl group at the 3-position of petunidin .
Industrial Production Methods
Industrial production of petunidin 3-O-glucoside often involves extraction from natural sources such as berries and grapes. The extraction process includes steps like solvent extraction, purification using macroporous resin adsorption, and further purification through preparative liquid chromatography . High-speed counter-current chromatography is also employed to isolate and purify the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions
Petunidin 3-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert petunidin 3-O-glucoside to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of petunidin 3-O-glucoside. These derivatives can exhibit different colors and bioactivities .
Scientific Research Applications
Petunidin 3-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a natural colorant and a model compound for studying anthocyanin chemistry.
Biology: The compound is studied for its role in plant pigmentation and its effects on plant physiology.
Medicine: Research has shown that petunidin 3-O-glucoside has potential anticancer, anti-inflammatory, and antioxidant properties.
Comparison with Similar Compounds
Petunidin 3-O-glucoside is similar to other anthocyanins such as cyanidin 3-O-glucoside, delphinidin 3-O-glucoside, and malvidin 3-O-glucoside. it is unique due to its specific hydroxyl and methoxy substituents, which confer distinct color properties and bioactivities . The relative abundance of petunidin 3-O-glucoside among natural anthocyanins is approximately 12% .
List of Similar Compounds
- Cyanidin 3-O-glucoside
- Delphinidin 3-O-glucoside
- Malvidin 3-O-glucoside
- Peonidin 3-O-glucoside
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQDWIRWKWIUKK-QKYBYQKWSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O12+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990158 | |
Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-81-4 | |
Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Petunidin 3-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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